molecular formula C29H44N2O2 B14242353 N~1~-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide CAS No. 247589-33-9

N~1~-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide

Cat. No.: B14242353
CAS No.: 247589-33-9
M. Wt: 452.7 g/mol
InChI Key: AQCLPSVAQRRZMC-UHFFFAOYSA-N
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Description

N~1~-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide is a chemical compound with the molecular formula C29H44N2O2 It is known for its unique structural properties, which include a long hexadecyl chain and a naphthalen-2-yl group attached to a propanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide typically involves the reaction of hexadecylamine with naphthalen-2-ylpropanediamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of N1-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

N~1~-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

N~1~-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide involves its interaction with specific molecular targets and pathways. The compound’s long hydrophobic chain allows it to integrate into lipid bilayers, potentially disrupting cell membranes and leading to cell death. Additionally, the naphthalen-2-yl group may interact with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    N-Hexadecyl-N’-(2-naphthyl)propanediamide: Shares a similar structure but with slight variations in the positioning of functional groups.

    N-Decyl-N’-(2-naphthyl)propanediamide: Similar structure with a shorter alkyl chain.

    N-Octyl-N’-(2-naphthyl)propanediamide: Another similar compound with an even shorter alkyl chain.

Uniqueness

N~1~-Hexadecyl-N~3~-(naphthalen-2-yl)propanediamide is unique due to its long hexadecyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions, such as in drug delivery systems and organic electronics .

Properties

CAS No.

247589-33-9

Molecular Formula

C29H44N2O2

Molecular Weight

452.7 g/mol

IUPAC Name

N-hexadecyl-N'-naphthalen-2-ylpropanediamide

InChI

InChI=1S/C29H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-30-28(32)24-29(33)31-27-21-20-25-18-15-16-19-26(25)23-27/h15-16,18-21,23H,2-14,17,22,24H2,1H3,(H,30,32)(H,31,33)

InChI Key

AQCLPSVAQRRZMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)CC(=O)NC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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